molecular formula C18H12F4N2O2 B11083955 Acetamide, N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-

Acetamide, N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-

Cat. No.: B11083955
M. Wt: 364.3 g/mol
InChI Key: PPHLPJFDMOPCTA-UHFFFAOYSA-N
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Description

“Acetamide, N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a trifluoroacetyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Acetamide, N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-” typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation using trifluoroacetic anhydride in the presence of a base.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride and a suitable amine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “Acetamide, N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-chlorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-
  • Acetamide, N-(4-bromophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-
  • Acetamide, N-(4-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-

Uniqueness

The uniqueness of “Acetamide, N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)-indol-1-yl]-” lies in the presence of the fluorophenyl group, which can influence the compound’s electronic properties and interactions with biological targets. This can result in different pharmacokinetic and pharmacodynamic profiles compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H12F4N2O2

Molecular Weight

364.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C18H12F4N2O2/c19-11-5-7-12(8-6-11)23-16(25)10-24-9-14(17(26)18(20,21)22)13-3-1-2-4-15(13)24/h1-9H,10H2,(H,23,25)

InChI Key

PPHLPJFDMOPCTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)C(F)(F)F

Origin of Product

United States

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